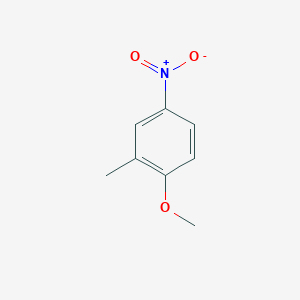

2-Methyl-4-nitroanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZMIJZYJZQOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198786 | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-92-9 | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050741929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

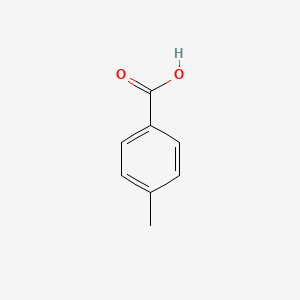

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitroanisole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroanisole, with the CAS Number 50741-92-9, is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, imparts a unique reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, key applications with a focus on drug development, safety and handling protocols, and analytical characterization methods. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.

Physicochemical Properties

This compound is an off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 50741-92-9 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 61-64 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents. | |

| InChI Key | QOZMIJZYJZQOBV-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from o-toluidine. The general strategy involves the protection of the amino group, followed by nitration and subsequent methylation.

Step 1: Synthesis of the Precursor 2-Methyl-4-nitroaniline

A common route to this compound involves the synthesis of its precursor, 2-methyl-4-nitroaniline. This is generally accomplished through a three-step sequence: acylation (protection of the amino group), nitration, and hydrolysis (deprotection).

Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

-

Step 1: Acylation of o-Toluidine: o-Toluidine is reacted with an acylating agent, such as acetic anhydride or p-toluenesulfonyl chloride, to protect the amino group. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.

-

Step 2: Nitration: The acylated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The bulky protecting group helps to direct the nitro group to the para position relative to the amino group.

-

Step 3: Hydrolysis: The nitro-acylated compound is hydrolyzed, typically under acidic or basic conditions, to remove the protecting group and yield 2-methyl-4-nitroaniline.[3]

Caption: General workflow for the synthesis of 2-methyl-4-nitroaniline.

Step 2: Methylation to this compound

The final step in the synthesis of this compound involves the methylation of a suitable precursor, which can be 2-methyl-4-nitrophenol.

Experimental Protocol: Methylation of 2-Methyl-4-nitrophenol

-

Deprotonation: 2-Methyl-4-nitrophenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide salt.

-

Methylation: The phenoxide is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methyl group and form the desired this compound. The reaction is typically carried out in a suitable solvent like acetone or DMF.

-

Workup and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthesis of this compound from 2-Methyl-4-nitrophenol.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in organic synthesis, with its primary application being the preparation of more complex molecules, including pharmaceuticals and dyes.[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The methoxy and methyl groups also influence the reactivity of the aromatic ring and can be important for the biological activity of the final product.

While specific examples of blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Aromatic nitro compounds are key intermediates in the synthesis of many drugs.[5] For instance, the related compound 4-nitroanisole is a precursor in the production of p-aminophenyl methyl ether and vitamin B.[6] The value of this compound lies in its ability to introduce a specific substitution pattern on the aromatic ring, which is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).[2]

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95, US), eye shields, and gloves when handling this compound.[2]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons, with chemical shifts and coupling patterns consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O stretching of the anisole, and the C-H bonds of the aromatic ring and methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4-nitroanisole from o-Toluidine

This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of 2-methyl-4-nitroanisole, a key intermediate in the pharmaceutical and dye industries. The synthesis commences with the readily available starting material, o-toluidine, and proceeds through a three-step reaction sequence: diazotization to form o-cresol, methylation to 2-methylanisole, and subsequent regioselective nitration to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and practical insights for successful execution.

Strategic Overview of the Synthesis

The transformation of o-toluidine to this compound is a classic example of aromatic functional group interconversion. The chosen synthetic route is logical and efficient, leveraging well-established and reliable chemical reactions. The overall pathway can be visualized as follows:

Caption: Overall synthetic pathway from o-toluidine to this compound.

PART 1: Diazotization of o-Toluidine and Hydrolysis to o-Cresol

The initial step involves the conversion of the primary aromatic amine, o-toluidine, into a diazonium salt. This is achieved through a diazotization reaction, where nitrous acid, generated in situ from sodium nitrite and a strong mineral acid, reacts with the amine.[1] The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups.[2] For the synthesis of o-cresol, the diazonium group is replaced by a hydroxyl group through hydrolysis upon heating.[3]

Experimental Protocol:

-

Preparation of the o-Toluidine Hydrochloride Salt: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 21.4 g (0.2 mol) of o-toluidine. Under a well-ventilated fume hood, slowly add 50 mL of concentrated hydrochloric acid. Stir the mixture to ensure complete dissolution of the o-toluidine. If necessary, gentle warming can be applied, but the solution must be cooled to room temperature before proceeding.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 14.0 g (0.2 mol) of sodium nitrite in 70 mL of deionized water. Cool this solution to 0-5 °C in an ice bath.

-

Diazotization: While maintaining the temperature of the o-toluidine hydrochloride solution between 0 and 5 °C, add the cold sodium nitrite solution dropwise from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

-

Reaction Completion Check: After the addition is complete, continue stirring for an additional 15 minutes. To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[2] If the test is negative, add a small amount of additional sodium nitrite solution and re-test.

-

Hydrolysis: Once diazotization is complete, slowly heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, liberating nitrogen gas and forming o-cresol. The evolution of nitrogen gas should be steady but controlled.

-

Isolation and Purification of o-Cresol: After the evolution of nitrogen gas has ceased, cool the reaction mixture to room temperature. The o-cresol can be isolated by steam distillation.[4] The distillate is then extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude o-cresol is purified by fractional distillation, collecting the fraction boiling at approximately 191 °C.

PART 2: Methylation of o-Cresol to 2-Methylanisole

The second stage of the synthesis is the methylation of the phenolic hydroxyl group of o-cresol to form an ether, 2-methylanisole. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and reliability.[5] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating o-cresol with a strong base, acts as a nucleophile and attacks the methylating agent.[5] Dimethyl sulfate is a highly effective and economical methylating agent for this purpose.[6]

Experimental Protocol:

-

Preparation of Sodium o-Cresolate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 40 mL of water. To this solution, add 10.8 g (0.1 mol) of o-cresol. Stir the mixture until a homogeneous solution of sodium o-cresolate is formed.

-

Methylation: Cool the solution in an ice bath to below 10 °C. Slowly add 13.9 g (0.11 mol) of dimethyl sulfate dropwise to the cooled sodium o-cresolate solution while maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Completion: Heat the reaction mixture to 40 °C and maintain this temperature for 30 minutes. Subsequently, heat the mixture to a gentle reflux (approximately 100 °C) for 1-2 hours to ensure the completion of the reaction.[5]

-

Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with water until the aqueous layer is neutral. Separate the organic layer.

-

Drying and Distillation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Purify the crude 2-methylanisole by fractional distillation, collecting the fraction at approximately 171 °C.[5]

PART 3: Nitration of 2-Methylanisole to this compound

The final step is the regioselective nitration of 2-methylanisole. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is the electrophile.[7] The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating. The methoxy group is a stronger activating group than the methyl group. The para position to the strongly activating methoxy group is sterically hindered by the adjacent methyl group. Therefore, the nitration is expected to occur predominantly at the para position relative to the methyl group and ortho to the methoxy group, which is the 4-position.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a beaker, carefully prepare the nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 12.2 g (0.1 mol) of 2-methylanisole. Cool the flask in an ice-salt bath to 0 °C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirring 2-methylanisole over a period of 30-45 minutes. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to minimize the formation of by-products.[1]

-

Reaction Quenching: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. Carefully pour the reaction mixture onto crushed ice with stirring. A yellow solid precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.[1]

-

Recrystallization: The crude product can be purified by recrystallization from an 80-90% aqueous ethanol solution.[8] Dissolve the crude solid in a minimal amount of hot aqueous ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a temperature below its melting point.

Caption: Detailed experimental workflow for the three-step synthesis.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Step 1 | |||

| o-Toluidine | 107.15 | 21.4 | 0.2 |

| Sodium Nitrite | 69.00 | 14.0 | 0.2 |

| o-Cresol (theoretical) | 108.14 | 21.6 | 0.2 |

| Step 2 | |||

| o-Cresol | 108.14 | 10.8 | 0.1 |

| Dimethyl Sulfate | 126.13 | 13.9 | 0.11 |

| 2-Methylanisole (theoretical) | 122.16 | 12.2 | 0.1 |

| Step 3 | |||

| 2-Methylanisole | 122.16 | 12.2 | 0.1 |

| This compound (theoretical) | 167.16 | 16.7 | 0.1 |

Safety and Handling

-

o-Toluidine: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Concentrated Acids (HCl, H₂SO₄, HNO₃): Highly corrosive. Always wear acid-resistant gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Dimethyl Sulfate: Highly toxic and carcinogenic. It is a potent alkylating agent. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.

-

Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated by-products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Outline all steps in the synthesis from toluene of: (a) p-cresol via diaz.. [askfilo.com]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents [patents.google.com]

- 7. webassign.net [webassign.net]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of 2-Methyl-4-nitroanisole

An In-Depth Technical Guide to 2-Methyl-4-nitroanisole

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50741-92-9), a key chemical intermediate in various synthetic applications. The document delineates its core physical and chemical properties, offers insights into its spectroscopic signature, outlines a common synthetic pathway, and discusses its primary applications and safety protocols. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a detailed understanding of this compound for laboratory and industrial applications.

Compound Identification and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a methoxy group, and a nitro group. The relative positions of these functional groups (ortho-methyl, para-nitro to the methoxy group) are crucial to its reactivity and physical properties.

-

IUPAC Name: 1-Methoxy-2-methyl-4-nitrobenzene

-

CAS Number: 50741-92-9[1]

-

Molecular Formula: C₈H₉NO₃[1]

-

Molecular Weight: 167.16 g/mol [1]

-

Synonyms: 4-Methoxy-3-methylnitrobenzene, 4-Nitro-2-methylanisole[2]

-

InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N

-

Canonical SMILES: CC1=C(C=CC(=C1)--INVALID-LINK--[O-])OC[1]

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The physical state and solubility of this compound are dictated by its molecular structure, which combines both polar (nitro, methoxy) and non-polar (methyl, benzene ring) moieties.

| Property | Value | Source |

| Appearance | Off-white solid | [1] |

| Melting Point | 61-64 °C | [3][4] |

| Boiling Point | Data not readily available | |

| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [1] |

| Topological Polar Surface Area | 55 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is governed by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy and methyl groups are electron-donating, activating the ring. This electronic push-pull system makes the compound a versatile intermediate in organic synthesis.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of substituted anilines, which are precursors for dyes and pharmaceuticals.

-

Incompatibilities: As with many nitroaromatic compounds, it should be considered incompatible with strong oxidizing agents and strong bases[5].

Illustrative Synthetic Pathway: Nitration of 2-Methylanisole

A primary route for the synthesis of this compound involves the direct nitration of 2-methylanisole. The methoxy group is a strongly activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para director. The para position relative to the strong methoxy director is sterically accessible and electronically favored, leading to the formation of the 4-nitro product as the major isomer.

References

An In-depth Technical Guide to 2-Methyl-4-nitroanisole: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroanisole, a substituted aromatic compound, serves as a valuable intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a methoxy, a methyl, and a nitro group on a benzene ring, imparts a specific reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound, offering insights for its application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₉NO₃, possesses a molecular weight of 167.16 g/mol .[1][2] The molecule consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a methoxy group at position 1. This substitution pattern leads to its systematic IUPAC name: 1-methoxy-2-methyl-4-nitrobenzene.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50741-92-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 61-64 °C | [3] |

| SMILES | COc1ccc(cc1C)--INVALID-LINK--=O | |

| InChI | 1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 |

The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a distinct electronic environment, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Molecular Structure Visualization

The structural arrangement of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

Synthesis of this compound

A robust and logical synthetic route to this compound involves a two-step process starting from the readily available 2-methyl-4-nitrophenol. This pathway leverages a classical Williamson ether synthesis.

Step 1: Deprotonation of 2-Methyl-4-nitrophenol

The acidic phenolic proton of 2-methyl-4-nitrophenol is first removed by a suitable base to form the corresponding phenoxide ion. This enhances the nucleophilicity of the oxygen atom, preparing it for the subsequent alkylation step.

Step 2: Methylation of the Phenoxide

The resulting sodium 2-methyl-4-nitrophenoxide is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-methyl-4-nitrophenol in a suitable solvent such as acetone or ethanol.

-

Add 1.1 equivalents of a base (e.g., anhydrous potassium carbonate or sodium hydroxide) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Methylation: To the resulting suspension, add 1.2 equivalents of the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methyl protons. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring. The methyl protons of the methoxy and the ring-bound methyl group will appear as singlets in the upfield region. For comparison, the ¹H NMR spectrum of 2-methyl-4-nitroaniline shows aromatic protons in the range of 6.5-7.9 ppm and a methyl singlet at approximately 2.1 ppm in DMSO-d₆.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the nature of the substituents. The carbons of the methoxy and methyl groups will appear as sharp signals at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-O stretching vibrations for the anisole moiety will be observed in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 167. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃), leading to characteristic fragment ions. The mass spectrum of the related 2-methyl-4-nitroaniline shows a prominent molecular ion peak at m/z 152.[4]

Reactivity and Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, providing a pathway to various substituted anilines. The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly electron-withdrawing nitro group. This reactivity allows for the introduction of a range of nucleophiles, further functionalizing the molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed and may cause eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

In case of exposure, follow standard first-aid measures and seek medical advice.

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and predictable reactivity. This guide has provided an in-depth overview of its properties, a reliable synthetic protocol, and essential information for its characterization and safe handling. For researchers and professionals in drug development and organic synthesis, a thorough understanding of such building blocks is fundamental to the advancement of chemical science.

References

2-Methyl-4-nitroanisole melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-nitroanisole

Introduction

This compound, also identified by its CAS Number 50741-92-9, is an aromatic organic compound with the linear formula CH₃C₆H₃(NO₂)OCH₃.[1] As a substituted nitrobenzene derivative, it serves as a valuable building block and intermediate in various organic syntheses.[2] Its molecular structure, featuring a methoxy group, a methyl group, and a nitro group on a benzene ring, imparts specific physicochemical properties that are critical for its handling, purification, and application in research and development.

This guide provides a comprehensive overview of the melting and boiling points of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its physical properties for process optimization, purity assessment, and reaction design. We will delve into the theoretical underpinnings that govern these properties, provide detailed, field-proven protocols for their experimental determination, and contextualize the data within the broader landscape of substituted nitroaromatic compounds.

Core Physicochemical Properties

The physical state and phase transition temperatures are fundamental parameters for any chemical compound. For this compound, these properties are dictated by the interplay of intermolecular forces governed by its functional groups.

Summary of Physical Data

The key physical constants for this compound are summarized below. It is crucial to note that the melting point is well-documented, while the boiling point at standard atmospheric pressure is not commonly reported, likely due to the compound's potential for thermal decomposition at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 50741-92-9 | [1] |

| Melting Point (m.p.) | 61-64 °C (lit.) | [1][4][5] |

| Boiling Point (b.p.) | Not available at 760 mmHg | N/A |

Theoretical Considerations

The observed melting point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This creates a significant dipole moment in the molecule, leading to strong dipole-dipole attractions between adjacent molecules in the crystal lattice. These forces require substantial thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.

-

Van der Waals Forces: The aromatic ring and the methyl and methoxy groups contribute to London dispersion forces, which also play a role in holding the molecules together in the solid state.

-

Crystal Packing: The melting point is highly sensitive to how efficiently the molecules can pack into a crystal lattice. The relative positions of the substituents on the benzene ring determine the overall molecular symmetry and shape, influencing the packing efficiency and, consequently, the stability of the solid phase. The isomer 4-Methyl-2-nitroanisole, for instance, has a much lower melting point of 8-9 °C, highlighting the critical impact of substituent placement.

-

Purity: The presence of impurities disrupts the regular crystal lattice, weakening the intermolecular forces. This leads to a depression of the melting point and a broadening of the melting range, a principle fundamental to purity assessment.[6][7] A pure compound will exhibit a sharp, narrow melting range, typically 0.5-1.0 °C.

Experimental Determination of Melting Point

The determination of a melting point is a foundational technique for compound identification and purity verification.[7][8] The capillary method using a modern digital apparatus is the standard for accuracy and reproducibility.

Workflow for Melting Point Determination

The following diagram outlines the logical flow for an accurate melting point measurement.

Caption: Workflow for accurate melting point determination.

Detailed Experimental Protocol

This protocol is designed for use with a digital melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.[6]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The final packed sample height should be 2-3 mm.[6]

-

-

Approximate Melting Point Determination (Fast Run):

-

If the melting point is unknown, it is efficient to first perform a rapid determination.

-

Set the heating rate on the apparatus to a high value (e.g., 5-10 °C per minute).[6]

-

Insert the capillary tube and observe the sample.

-

Record the approximate temperature at which the sample melts. This value is for estimation only.

-

-

Accurate Melting Point Determination (Slow Run):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the fast run.[6]

-

Insert a freshly prepared capillary tube with the sample. Never re-melt a sample , as decomposition may have occurred.[6]

-

Set the heating rate to a slow value, approximately 1-2 °C per minute, to ensure the sample and thermometer are in thermal equilibrium.[6]

-

Observe the sample carefully through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal disappears.

-

The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow and fall within the literature value of 61-64 °C.[1]

-

Experimental Determination of Boiling Point

Workflow for Boiling Point Determination

The following diagram illustrates the micro-scale capillary method for boiling point determination.

Caption: Workflow for micro-scale boiling point determination.

Detailed Experimental Protocol

This protocol describes the determination of a boiling point using a Thiele tube or an aluminum heating block.

-

Apparatus Setup:

-

Add a small amount of this compound to a fusion tube (a small test tube). If the compound is solid, gently heat the fusion tube to melt the sample.

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this small capillary tube, open end down, into the liquid sample within the fusion tube.[10][11]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

-

Heating and Observation:

-

Clamp the thermometer and fusion tube assembly so it is immersed in the heating medium (mineral oil in a Thiele tube or a hole in an aluminum block).[11]

-

Begin heating the apparatus gently and slowly.[10]

-

As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the bottom of the inverted capillary. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.[10]

-

-

Temperature Reading:

-

Once a continuous stream of bubbles is observed, remove the heat source.

-

The bubbling will slow down and stop as the apparatus cools. The moment the bubbling ceases and the liquid is drawn back into the inner capillary tube, the vapor pressure of the sample is equal to the external atmospheric pressure.[9]

-

Record the temperature at this exact moment. This temperature is the boiling point of the liquid at the current atmospheric pressure.

-

It is crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

-

Conclusion

The melting point of this compound is a well-defined physical constant, reliably reported as 61-64 °C.[1][4][5] This property is a critical parameter for its identification and the assessment of its purity. The experimental determination, when performed with care using the capillary method, yields highly accurate and reproducible results. While a boiling point at standard pressure is not commonly cited, micro-scale determination methods can be employed to ascertain this value under specific laboratory conditions. A thorough understanding and precise application of these analytical techniques are essential for the successful use of this compound in scientific research and development.

References

- 1. 2-甲基-4-硝基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [stenutz.eu]

- 4. This compound | CAS#:50741-92-9 | Chemsrc [chemsrc.com]

- 5. CAS NO. 50741-92-9 | this compound 97 | C8H9NO3 [localpharmaguide.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and detailed operational instructions for the synthesis of 2-Methyl-4-nitroanisole, a key intermediate in various chemical and pharmaceutical applications. The primary focus of this document is the direct electrophilic nitration of 2-methylanisole (o-cresyl methyl ether). This guide delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing regioselectivity, and offers a detailed, step-by-step experimental protocol. Furthermore, it addresses potential side reactions, purification strategies, and the characterization of the final product. The content is structured to provide both a theoretical understanding and a practical framework for the successful laboratory-scale synthesis of this compound.

Introduction: Significance and Applications of this compound

This compound, also known as 2-methoxy-5-nitrotoluene, is an aromatic compound with the chemical formula C₈H₉NO₃. Its molecular structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable building block in the production of more complex molecules.

One of the primary applications of this compound is in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline. These compounds, in turn, serve as precursors in the manufacturing of dyes, pigments, and various pharmaceutical agents. The nitro group can be readily reduced to an amine, which can then be diazotized and coupled to form azo dyes or participate in the formation of heterocyclic systems common in medicinal chemistry.

Core Synthesis Strategy: Electrophilic Nitration of 2-Methylanisole

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically, the nitration of 2-methylanisole (o-cresyl methyl ether). This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent.

Mechanistic Insights and Regioselectivity

The nitration of an aromatic ring proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring. The nitronium ion is typically generated in situ from the reaction of a strong acid, such as sulfuric acid, with nitric acid.

The key to a successful and high-yielding synthesis of this compound lies in understanding and controlling the regioselectivity of the nitration reaction. The starting material, 2-methylanisole, possesses two activating, ortho-, para-directing groups: a methoxy group (-OCH₃) and a methyl group (-CH₃).

-

Methoxy Group (-OCH₃): This is a strongly activating and ortho-, para-directing group due to the resonance effect of the lone pairs on the oxygen atom, which delocalize into the aromatic ring, increasing its nucleophilicity.

-

Methyl Group (-CH₃): This is a weakly activating and ortho-, para-directing group due to its positive inductive effect.

The directing effects of these two groups are synergistic in the case of 2-methylanisole. The para position to the strongly activating methoxy group is the most favored site for electrophilic attack. This position is also ortho to the methyl group, further enhancing its reactivity. Therefore, the major product of the nitration of 2-methylanisole is expected to be this compound.

However, other isomers can be formed as minor byproducts, including 2-methyl-6-nitroanisole (ortho to both groups) and potentially dinitrated products if the reaction conditions are too harsh. The formation of dienone intermediates through ipso-nitration (attack at the carbon bearing a substituent) has also been observed in the nitration of similar substituted anisoles, which can lead to the formation of nitrophenols upon rearrangement and loss of the methyl group from the ether.[1]

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Safety Precautions: This reaction involves the use of concentrated and corrosive acids. It is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 10g of starting material) | Role |

| 2-Methylanisole | C₈H₁₀O | 122.16 | 10.0 g (81.8 mmol) | Starting Material |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~50 mL | Catalyst/Solvent |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | ~6.0 mL (90 mmol) | Nitrating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

| Ethanol or Methanol | C₂H₅OH / CH₃OH | - | As needed | Recrystallization Solvent |

| Crushed Ice | H₂O | 18.02 | ~200 g | Quenching |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Rotary evaporator (optional)

Reaction Procedure

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 10.0 g (81.8 mmol) of 2-methylanisole.

-

Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C with vigorous stirring.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add ~6.0 mL (90 mmol) of concentrated nitric acid to ~20 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Addition of the Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 2-methylanisole solution. It is crucial to maintain the internal temperature of the reaction mixture between -5 °C and 0 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A yellow solid or oil should precipitate.

-

Work-up:

-

If a solid precipitates, collect it by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

If an oil separates, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pale yellow crystals.

Expected Yield and Product Characterization

The expected yield of this compound can vary depending on the precise reaction conditions and purification efficiency, but yields in the range of 70-85% are commonly reported for similar nitration reactions.

Characterization:

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 61-64 °C.[2]

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), as well as bands for the C-O-C ether linkage and aromatic C-H bonds.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ).

-

Potential Challenges and Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Over-nitration to dinitro products. - Side reactions (e.g., oxidation). | - Ensure dropwise addition of the nitrating agent at low temperature. - Monitor the reaction by TLC to avoid prolonged reaction times. - Maintain strict temperature control. |

| Formation of Multiple Isomers | - Insufficient regioselectivity. - Reaction temperature too high. | - Keep the reaction temperature between -5 °C and 0 °C. - Use a well-controlled addition rate of the nitrating agent. |

| Dark, Tarry Byproducts | - Oxidation of the starting material or product. - Reaction temperature too high. | - Ensure efficient cooling and stirring. - Avoid using an excess of nitric acid. |

| Difficulty in Purification | - Presence of closely related isomers. - Oily product that is difficult to crystallize. | - Consider column chromatography for separation of isomers. - Try different recrystallization solvents or solvent mixtures. |

Alternative Synthesis Routes

The general scheme for this alternative route is as follows:

Caption: An alternative synthetic pathway to this compound.

Conclusion

The synthesis of this compound via the direct nitration of 2-methylanisole is a robust and efficient method for obtaining this valuable chemical intermediate. A thorough understanding of the underlying principles of electrophilic aromatic substitution and the directing effects of the substituents on the aromatic ring is paramount for achieving high yields and purity. By carefully controlling the reaction parameters, particularly temperature, and employing appropriate work-up and purification techniques, researchers can reliably produce this compound for its various applications in the chemical and pharmaceutical industries. This guide provides the necessary theoretical background and practical instructions to facilitate the successful synthesis of this compound in a laboratory setting.

References

Discovery and history of 2-Methyl-4-nitroanisole

An In-Depth Technical Guide to 2-Methyl-4-nitroanisole: From Historical Discovery to Modern Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 50741-92-9), a key aromatic intermediate in organic synthesis. The document delves into the historical context of its synthesis, rooted in early 20th-century investigations of nitrated aromatic ethers. It presents a detailed, field-proven protocol for its modern laboratory synthesis via the electrophilic nitration of 2-methylanisole, including a thorough examination of the reaction mechanism and directing effects. Furthermore, this guide compiles essential physicochemical and spectroscopic data for the compound's unambiguous characterization and discusses its primary applications as a precursor in the synthesis of valuable chemical entities.

Introduction: A Versatile Aromatic Building Block

This compound, systematically named 1-methoxy-2-methyl-4-nitrobenzene, is a crystalline organic compound featuring a benzene ring substituted with methoxy, methyl, and nitro functional groups. Its structure makes it a valuable and versatile intermediate, primarily utilized in the multi-step synthesis of more complex molecules, such as dyes and pharmaceutical precursors.[1] The strategic placement of its functional groups allows for selective chemical transformations; for instance, the nitro group can be readily reduced to an amine, providing a route to substituted anilines like 3-methyl-4-methoxyaniline.[2] This guide serves as a senior-level resource, bridging historical context with practical, modern applications and methodologies.

Historical Context: The Era of Aromatic Nitration

While pinpointing a single moment of "discovery" is challenging, the synthesis of this compound is rooted in the extensive exploration of electrophilic aromatic substitution reactions of the early 20th century. The fundamental chemistry—the methylation of phenols and the subsequent nitration of the resulting ethers—was well-established during this period.

A U.S. Patent filed in 1920 by Derick, Leaming, and Ralph, granted in 1925, details the production of related nitro-cresol methyl ethers.[3][4] This patent describes the methylation of m-nitro-p-cresol using dimethyl sulfate to form the corresponding methyl ether, which is then reduced to an amino group.[3] This publication establishes that the synthesis of structurally similar nitroaromatic ethers was of industrial interest nearly a century ago.

One of the earliest accessible academic citations that references work related to this compound is a 1946 paper in the Journal of the American Chemical Society by Carmack et al., which focused on the synthesis of quinoline derivatives.[2][5] The inclusion of this compound in synthetic pathways for creating more complex molecules underscores its long-standing role as a foundational chemical building block.

Synthesis of this compound: A Mechanistic Approach

The most direct and common method for preparing this compound is the electrophilic aromatic nitration of 2-methylanisole (also known as o-cresyl methyl ether). This reaction leverages the powerful directing effects of the existing substituents on the aromatic ring.

Mechanistic Rationale and Directing Effects

The outcome of the nitration is dictated by the electronic properties of the methoxy (-OCH₃) and methyl (-CH₃) groups already present on the benzene ring.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) that forms during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group.

-

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density through a less powerful inductive effect, which also helps stabilize the sigma complex.

In 2-methylanisole, the two groups work in concert. The position para to the strongly directing methoxy group (C4) is open and is also meta to the methyl group. The position ortho to the methoxy group (C6) is also available. However, the attack at C4 is sterically unhindered and benefits from the powerful para-directing effect of the methoxy group, making 4-nitro-2-methylanisole the major product.[6] The reaction must be carefully controlled to prevent over-nitration or the formation of phenolic byproducts through ipso-attack at the methoxy-substituted carbon.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Protocol

This protocol is an illustrative procedure based on standard nitration methodologies.[8][9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation of Nitrating Mixture: In a clean, dry flask, cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C. Slowly, with continuous swirling, add 5 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 15 °C. Keep this mixture cooled in the ice bath until use.

-

Reaction Setup: In a separate, larger flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylanisole in 20 mL of acetic anhydride. Cool this solution in an ice-water bath to 0-5 °C.

-

Nitration: Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred 2-methylanisole solution over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C throughout the addition to minimize side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice, stirring vigorously. The crude product should precipitate as a yellow solid. Allow the ice to melt completely.

-

Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, followed by a small amount of ice-cold ethanol to remove residual acids and impurities.

-

Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 50741-92-9 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 61-64 °C (lit.) | [2][10] |

| Boiling Point | 283.0 ± 20.0 °C at 760 mmHg | [10] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane), insoluble in water. | N/A |

Spectroscopic Data

The following data provide a spectral fingerprint for this compound.[11][12]

-

¹H NMR (Proton NMR):

-

δ (ppm) ~7.9-8.1: (m, 2H, Ar-H ortho to -NO₂)

-

δ (ppm) ~7.2-7.3: (d, 1H, Ar-H ortho to -CH₃)

-

δ (ppm) ~3.9: (s, 3H, -OCH₃)

-

δ (ppm) ~2.3: (s, 3H, Ar-CH₃)

-

-

¹³C NMR (Carbon NMR):

-

δ (ppm) ~160: (Ar-C attached to -OCH₃)

-

δ (ppm) ~145: (Ar-C attached to -NO₂)

-

δ (ppm) ~130-135: (Quaternary Ar-C attached to -CH₃)

-

δ (ppm) ~125-128: (Ar-CH)

-

δ (ppm) ~110-115: (Ar-CH)

-

δ (ppm) ~56: (-OCH₃)

-

δ (ppm) ~17: (Ar-CH₃)

-

-

Infrared (IR) Spectroscopy:

-

ν (cm⁻¹) ~1510-1530 & 1340-1360: (Strong, asymmetric and symmetric N-O stretching of nitro group)

-

ν (cm⁻¹) ~2850-3000: (C-H stretching of methyl and methoxy groups)

-

ν (cm⁻¹) ~1250-1270: (Asymmetric C-O-C stretching of aryl ether)

-

ν (cm⁻¹) ~1020-1040: (Symmetric C-O-C stretching of aryl ether)

-

Applications in Synthesis

The primary utility of this compound is as a chemical intermediate. Its functional groups serve as handles for further chemical modification.

-

Synthesis of Anilines: The most common application is the reduction of the nitro group to an amine (-NH₂), yielding 3-methyl-4-methoxyaniline. This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. The resulting aniline is a valuable precursor for agrochemicals and pharmaceuticals.

-

Synthesis of Phenols: The methoxy group can be cleaved to reveal a hydroxyl group, converting the molecule into 2-methyl-4-nitrophenol.[2] This reaction is often performed using strong acids like hydrobromic acid (HBr).

Conclusion

This compound is a molecule with a rich history intertwined with the development of industrial organic chemistry. Its synthesis via the electrophilic nitration of 2-methylanisole is a classic example of substituent-directed aromatic chemistry. As a readily prepared intermediate, it continues to be a relevant building block for synthesizing more complex and valuable molecules in research and development, particularly in the pharmaceutical and fine chemical sectors. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a modern laboratory setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound 97 50741-92-9 [sigmaaldrich.com]

- 3. US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

- 9. webassign.net [webassign.net]

- 10. This compound | CAS#:50741-92-9 | Chemsrc [chemsrc.com]

- 11. This compound 97(50741-92-9) 1H NMR [m.chemicalbook.com]

- 12. This compound 97(50741-92-9)IR [chemicalbook.com]

Methodological & Application

The Synthetic Versatility of 2-Methyl-4-nitroanisole: A Guide for Organic Chemists

Introduction: Unveiling the Potential of a Key Aromatic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methyl-4-nitroanisole, a substituted nitroaromatic compound, presents itself as a valuable and versatile building block for chemists in research, drug discovery, and materials science.[1] Its unique arrangement of a methyl, a methoxy, and a nitro group on a benzene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the methoxy and methyl groups can be manipulated or can direct further functionalization. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications of this compound

The synthetic utility of this compound is primarily centered on the transformations of its key functional groups: the nitro group and the methoxy group. These reactions open pathways to a range of important intermediates, including substituted anilines and phenols, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Precursor to Substituted Anilines: The Gateway to Bioactive Molecules

One of the most powerful applications of this compound is its conversion to 2-methyl-4-aminoanisole (also known as 4-methoxy-3-methylaniline) through the reduction of the nitro group. This transformation is a critical step in the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates. The resulting aniline is a versatile intermediate that can undergo a wide array of subsequent reactions, such as diazotization, acylation, and alkylation.

Caption: Catalytic hydrogenation of this compound.

While a specific protocol for the catalytic hydrogenation of this compound was not found in the provided search results, a general and robust procedure for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) is well-established and can be adapted.

Objective: To synthesize 2-methyl-4-aminoanisole from this compound.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve this compound in a sufficient volume of methanol or ethanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-4-aminoanisole. The product can be further purified by recrystallization or column chromatography if necessary.

Expert Insights: The choice of solvent can be critical. Alcohols are generally good choices for catalytic hydrogenation. The catalyst loading can be optimized to balance reaction time and cost. It is crucial to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric.

Synthesis of Substituted Phenols: Accessing a Different Class of Intermediates

The methoxy group of this compound can be cleaved to yield the corresponding phenol, 2-methyl-4-nitrophenol. This transformation is significant as it provides access to a different class of intermediates with a reactive hydroxyl group, which can be a handle for further synthetic manipulations, such as etherification or esterification.

References

Application Notes & Protocols: The Strategic Use of 2-Methyl-4-nitroanisole as a Versatile Chemical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the applications of 2-Methyl-4-nitroanisole (CAS 50741-92-9). It details the compound's critical role as a precursor, focusing on its transformation into key downstream products. We provide field-proven, step-by-step protocols for its most common and vital chemical conversion—the reduction of the nitro group—and explore its subsequent application in the synthesis of azo dyes and other complex organic molecules. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Key Building Block

This compound is an aromatic organic compound whose value lies not in its end-use, but in its exceptional utility as a chemical intermediate.[1] Its molecular architecture, featuring a nitro group susceptible to reduction and an activated benzene ring, makes it a strategic starting point for synthesizing more complex molecules. The primary and most significant application of this compound is its role as a precursor to 3-methyl-4-methoxyaniline (also known as p-Cresidine methyl ether), a foundational component in the manufacturing of high-performance azo dyes and a building block in various organic synthesis endeavors. This guide will elucidate the core transformations of this compound, providing both the theoretical basis and practical methodologies for its effective use in a laboratory setting.

Compound Profile: Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation. This compound is a combustible solid that must be handled with appropriate care.[2] The following table summarizes its key characteristics and safety information.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 61-64 °C (lit.) | [4][5] |

| CAS Number | 50741-92-9 | [1] |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [2] |

| Precautionary Codes | P264, P270, P280, P301+P312, P305+P351+P338 | [2][3] |

| Personal Protective Equipment (PPE) | N95 dust mask, chemical safety goggles, nitrile gloves. | |

| Storage | Store in a dry, cool, well-ventilated place away from strong oxidizing agents. | [6] |

Core Application: Synthesis of 3-Methyl-4-methoxyaniline

The most valuable transformation of this compound is the selective reduction of its nitro (-NO₂) group to a primary amine (-NH₂), yielding 3-Methyl-4-methoxyaniline. This reaction is fundamental to unlocking the synthetic potential of the parent molecule.

Mechanism Insight: The conversion of an aromatic nitro group to an amine is a classic six-electron reduction. While various reagents can accomplish this (e.g., metals like tin or iron in acidic media), catalytic hydrogenation offers a cleaner, high-yield alternative with easier product work-up.[7] In this process, molecular hydrogen (H₂) is activated on the surface of a noble metal catalyst, typically palladium on carbon (Pd/C), and sequentially reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.

Caption: High-level workflow for the synthesis of 3-Methyl-4-methoxyaniline.

Protocol 3.1: Catalytic Hydrogenation of this compound

This protocol is a representative method. All reactions should be performed in a fume hood with appropriate PPE.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 5 mol%)

-

Ethanol (or Methanol), reagent grade

-

Hydrogen (H₂) gas source

-

Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere

-

Celite® or a similar filter aid

-

Parr hydrogenator or a similar pressure-rated reaction vessel

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vessel Preparation: To a pressure-rated hydrogenation vessel, add this compound (e.g., 5.0 g, 29.9 mmol).

-

Solvent Addition: Add a suitable solvent such as ethanol (approx. 100 mL) to dissolve the starting material.

-

Inerting: Seal the vessel and carefully add the 10% Pd/C catalyst (e.g., ~0.8 g). The catalyst is often added last and under a stream of inert gas (N₂) to prevent ignition of the solvent by the pyrophoric catalyst.

-

Causality: Pd/C can be pyrophoric, especially when dry. Adding it to a solvent under an inert atmosphere mitigates the risk of fire.

-

-

Hydrogenation: Purge the vessel with H₂ gas several times to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi or as determined by local safety standards).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Self-Validation: A complete reaction is indicated on TLC by the disappearance of the starting material spot and the appearance of a new, more polar product spot (aromatic amines are generally more polar than their nitro counterparts).[7]

-

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with a small amount of the solvent.

-

Causality: The Celite® pad prevents fine catalyst particles from passing through the filter paper. The catalyst on the filter pad should be kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.

-

-

Isolation & Purification: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 3-Methyl-4-methoxyaniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The final product is typically an off-white to pinkish solid.

Downstream Applications: From Color to Complexity

The true utility of synthesizing 3-Methyl-4-methoxyaniline is realized in its subsequent use as a versatile building block.

Case Study 1: Azo Dye Synthesis

3-Methyl-4-methoxyaniline is a critical diazo component in the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the -N=N- functional group, which forms a conjugated system responsible for the compound's color.[8] The synthesis is a two-step process.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), to form a reactive diazonium salt.

-

Azo Coupling: The diazonium salt then acts as an electrophile and is reacted with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the final azo dye. The specific structure of the coupling component determines the final color.[8]